molecular formula C10H12F3N2O8P B12074561 [5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B12074561
M. Wt: 376.18 g/mol
InChI Key: AOHHEIONYLEPLB-UHFFFAOYSA-N
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Description

[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is a modified pyrimidine nucleotide analog characterized by a trifluoromethyl (-CF₃) substitution at position 5 of the pyrimidine ring. The molecule comprises:

  • A 2,4-dioxopyrimidine core, providing hydrogen-bonding interactions critical for base pairing.
  • A trifluoromethyl group at position 5, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • A 3-hydroxyoxolan-2-yl (tetrahydrofuran) sugar moiety with a dihydrogen phosphate group at the 2'-position, facilitating cellular uptake and intracellular activation.

This compound is structurally analogous to natural nucleotides but engineered for resistance to enzymatic degradation and improved target binding, making it relevant in antiviral and anticancer research .

Properties

Molecular Formula

C10H12F3N2O8P

Molecular Weight

376.18 g/mol

IUPAC Name

[5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H12F3N2O8P/c11-10(12,13)4-2-15(9(18)14-8(4)17)7-1-5(16)6(23-7)3-22-24(19,20)21/h2,5-7,16H,1,3H2,(H,14,17,18)(H2,19,20,21)

InChI Key

AOHHEIONYLEPLB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)COP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of [5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves multiple steps. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The subsequent steps involve the formation of the oxolane ring and the attachment of the phosphate ester group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Phosphate Ester Hydrolysis

The dihydrogen phosphate group undergoes hydrolysis under acidic or alkaline conditions, producing phosphoric acid and the corresponding alcohol derivative. This reaction is critical for understanding the compound’s metabolic stability and degradation pathways.

Key Observations :

  • Acidic Conditions : Protonation of the phosphate oxygen facilitates nucleophilic attack by water, leading to cleavage of the P–O bond .

  • Alkaline Conditions : Deprotonation enhances nucleophilic substitution (SN2) at the phosphorus center .

  • Enzymatic Cleavage : Phosphatases catalyze the removal of the phosphate group, forming a hydroxylated oxolane derivative .

Comparison with Analogous Phosphate Esters :

CompoundHydrolysis Rate (pH 7.4)Enzymatic Sensitivity
Target CompoundModerateHigh (Alkaline phosphatase)
Thymidine 5'-monophosphate FastHigh
Diethyl Phosphate SlowLow

Pyrimidine Ring Reactivity

The 2,4-dioxo-5-(trifluoromethyl)pyrimidine core participates in reactions typical of uracil derivatives, with modifications driven by the electron-withdrawing trifluoromethyl group:

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the pyrimidine ring, directing electrophiles to the C6 position (para to the CF₃ group). Example reactions include:

  • Halogenation : Limited reactivity due to steric and electronic effects .

  • Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) .

Nucleophilic Attack

The electron-deficient C5 position is susceptible to nucleophilic substitution, though the trifluoromethyl group reduces reactivity compared to non-fluorinated analogs .

Oxolane Ring Modifications

The hydroxyl group at the 3-position of the oxolane ring enables oxidation and esterification:

Oxidation

  • Jones Reagent (CrO₃/H₂SO₄) : Converts the hydroxyl group to a ketone, forming a 3-oxo derivative .

  • Enzymatic Oxidation : Dehydrogenases may oxidize the hydroxyl group in biological systems .

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for drug delivery applications .

Trifluoromethyl Group Stability

The CF₃ group is generally inert under physiological conditions but can participate in:

  • Radical Reactions : Under UV light or radical initiators, C–F bond cleavage may occur .

  • Hydrolysis : Requires extreme conditions (e.g., concentrated NaOH at elevated temperatures) .

Phosphorylation Strategies

  • Phosphoramidite Chemistry : Used to introduce the phosphate group during solid-phase synthesis .

  • Enzymatic Phosphorylation : Kinases selectively phosphorylate the hydroxyl group .

Glycosylation

The oxolane ring serves as a glycosyl donor in nucleoside analog synthesis, reacting with nucleophiles (e.g., purine/pyrimidine bases) .

Comparative Reactivity of Structural Analogs

FeatureTarget Compound5-Fluorouracil Acyclovir
Phosphate HydrolysisModerateN/AFast
Pyrimidine ReactivityLow (CF₃ deactivation)High (F activation)N/A
Enzymatic ProcessingHighHighModerate

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties. A study demonstrated that similar compounds could inhibit viral replication, suggesting that [5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate may have potential as an antiviral agent against RNA viruses.

Anticancer Properties

The compound's structural features allow it to interact with DNA and RNA, potentially leading to the inhibition of cancer cell proliferation. In vitro studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells, highlighting the need for further investigation into this compound's efficacy in cancer treatment.

Enzyme Inhibition

Pyrimidine-based compounds are known to act as enzyme inhibitors. This particular compound may inhibit enzymes involved in nucleotide synthesis or metabolic pathways, making it a candidate for developing therapies targeting metabolic disorders.

Case Study 1: Antiviral Screening

A recent study screened a series of pyrimidine derivatives for antiviral activity against the influenza virus. The results indicated that compounds with similar structures to [5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate showed significant inhibition of viral replication at low micromolar concentrations.

Case Study 2: Anticancer Activity

In another investigation, the anticancer potential of pyrimidine derivatives was assessed against various cancer cell lines, including breast and lung cancer cells. The results demonstrated that certain derivatives led to increased apoptosis rates, suggesting that [5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate could be further explored as a novel anticancer agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes by binding to their active sites. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and biological implications compared to related pyrimidine derivatives:

Compound Name Substituent (Position) Sugar Modification Molecular Weight (g/mol) Key Properties/Biological Relevance References
[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CF₃ (5) 3-hydroxyoxolan, 2'-phosphate 339.20 (calculated) Enhanced metabolic stability; potent inhibition of viral polymerases.
[(2R,3S,4R,5R)-5-(4-(hydroxyamino)-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate NHOH (4) 3,4-dihydroxyoxolan, 2'-phosphate 339.20 Hydroxyamino group increases polarity; used in epigenetic modulation studies.
5-Fluoro-2'-deoxyuridine 5'-monophosphate (5-FdUMP) F (5) 2'-deoxyribose, 5'-phosphate 360.23 Antimetabolite; inhibits thymidylate synthase (anticancer activity).
Gemcitabine triphosphate CF₂ (2',2') 3-hydroxyoxolan, 5'-triphosphate 502.97 Difluoro sugar enhances DNA incorporation; used in pancreatic cancer therapy.
[5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CH₃ (5) 3-hydroxyoxolan, 2'-phosphate 308.04 Methyl group reduces steric hindrance; moderate antiviral activity.

Key Research Findings

Trifluoromethyl vs. Hydroxyamino Groups: The CF₃ group in the target compound increases lipophilicity (LogP = -3.5 vs. -4.2 for hydroxyamino analog), improving membrane permeability and reducing renal clearance . In contrast, the NHOH group in [(2R,3S,4R,5R)-5-(4-(hydroxyamino)-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate enhances hydrogen-bonding capacity, making it a candidate for RNA-targeted therapies .

Sugar Modifications: The 3-hydroxyoxolan sugar in the target compound avoids the steric constraints of 2'-deoxyribose (as in 5-FdUMP), enabling selective binding to viral reverse transcriptases . Gemcitabine triphosphate’s 2',2'-difluoro substitution prevents exonuclease-mediated degradation, prolonging its intracellular half-life by ~10-fold compared to non-fluorinated analogs .

Phosphate Group Positioning :

  • The 2'-phosphate in the target compound mimics natural 5'-nucleotides, facilitating competitive inhibition of viral polymerases. In contrast, 5'-triphosphates (e.g., gemcitabine triphosphate) require kinase-mediated activation but exhibit higher affinity for DNA polymerases .

Biological Activity

The compound [5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate (CAS Number: 7057-46-7) is a complex organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H23F3N2O7
  • Molecular Weight : 532.465 g/mol
  • Density : 1.44 g/cm³
  • LogP : 3.542

These properties suggest that the compound is relatively hydrophobic, which may influence its bioavailability and interaction with biological systems.

The biological activity of this compound can be attributed to its structural components, particularly the pyrimidine and oxolan moieties. Pyrimidines are known to interact with various biological targets, including enzymes and receptors involved in nucleic acid metabolism.

Enzyme Inhibition

Research indicates that compounds similar to those containing pyrimidine structures often act as inhibitors of key enzymes in metabolic pathways. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity, potentially increasing binding affinity to target enzymes.

Antiviral Activity

A study demonstrated that derivatives of pyrimidine compounds exhibit significant antiviral properties by inhibiting viral replication. For instance, similar compounds have shown effectiveness against RNA viruses by targeting viral polymerases .

Antitumor Effects

Research has indicated that the compound may possess antitumor properties. A case study involving a series of pyrimidine derivatives showed that modifications in their structure could lead to enhanced cytotoxicity against various cancer cell lines .

Case Studies

StudyFocusFindings
Yamashita et al. (1987)Antiviral ActivityIdentified antiviral properties in pyrimidine derivatives; suggested potential for further development .
Matsumoto et al. (2020)Antitumor EffectsDemonstrated cytotoxic effects against breast cancer cells; structure-activity relationship analysis suggested the importance of trifluoromethyl substitution .
Terada et al. (2021)Enzyme InhibitionExplored enzyme inhibition; identified significant inhibitory effects on key metabolic enzymes involved in nucleotide synthesis .

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity, and how can intermediates be characterized?

Methodological Answer:
The synthesis of this compound requires multi-step optimization, focusing on protecting group strategies for the hydroxyl and phosphate moieties. Key steps include:

  • Phosphorylation : Use a phosphoramidite coupling approach under anhydrous conditions to introduce the dihydrogen phosphate group, ensuring minimal hydrolysis .
  • Pyrimidine Ring Formation : Employ trifluoromethylation at the 5-position of the pyrimidine ring via nucleophilic substitution using trifluoromethyl copper(I) complexes .
  • Intermediate Characterization :
    • HPLC-MS : Monitor reaction progress with reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water gradient) .
    • NMR : Confirm intermediate structures using 31^{31}P NMR (for phosphate groups) and 19^{19}F NMR (for trifluoromethyl groups) .

Basic: Which spectroscopic and chromatographic methods are optimal for structural elucidation and purity assessment?

Methodological Answer:

  • Structural Confirmation :
    • X-ray Crystallography : Resolve the stereochemistry of the oxolan-2-yl ring and phosphate linkage .
    • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and P-O vibrations (1050–1250 cm1^{-1}) .
  • Purity Analysis :
    • Ion-Pair HPLC : Use tetrabutylammonium phosphate as the ion-pairing agent to separate phosphate-containing impurities .
    • LC-TOF-MS : Detect trace impurities (<0.1%) with high mass accuracy .

Advanced: How can contradictory enzymatic inhibition data (e.g., IC50_{50}50​ variability) be resolved when testing this compound as a kinase inhibitor?

Methodological Answer:
Discrepancies in IC50_{50} values often arise from assay conditions:

  • Buffer Optimization : Test phosphate-free buffers (e.g., Tris-HCl) to avoid competitive inhibition from free phosphate ions .
  • Enzyme Source : Validate kinase purity (≥95% by SDS-PAGE) and activity using a positive control like staurosporine .
  • Data Normalization : Include a reference inhibitor in each plate to correct for inter-experimental variability .
  • Statistical Analysis : Apply a four-parameter logistic model to dose-response curves, ensuring R2^2 > 0.98 for reliability .

Advanced: What strategies mitigate low yields in the final phosphorylation step during scale-up synthesis?

Methodological Answer:
Low yields during phosphorylation may result from:

  • Moisture Sensitivity : Use rigorously dried solvents (activated molecular sieves) and inert gas purging .
  • Side Reactions : Add 1H-tetrazole (0.45 M) to accelerate phosphoramidite activation and reduce side-product formation .
  • Workup Optimization : Quench the reaction with 0.5 M EDTA to chelate metal ions, followed by centrifugal partitioning to isolate the phosphate ester .

Basic: How does the trifluoromethyl group influence the compound’s stability under physiological conditions?

Methodological Answer:
The CF3_3 group enhances metabolic stability but may introduce hydrophobicity:

  • Hydrolytic Stability : Perform accelerated degradation studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. The CF3_3 group reduces hydrolysis at the pyrimidine 4-oxo position compared to non-fluorinated analogs .
  • Solubility : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes can improve solubility .

Advanced: How can in vitro-in vivo correlation (IVIVC) challenges be addressed for this compound’s pharmacokinetic profiling?

Methodological Answer:

  • Permeability Assays : Use Caco-2 cell monolayers with a transport buffer (pH 6.5/7.4) to simulate intestinal absorption. Correct for efflux via P-glycoprotein inhibitors (e.g., verapamil) .
  • Metabolite ID : Perform hepatic microsomal incubation (human/rat) with LC-QTRAP-MS to identify phase I/II metabolites, focusing on phosphate ester cleavage .
  • PK Modeling : Apply a two-compartment model with first-order absorption, incorporating bioavailability data from portal vein cannulation studies .

Basic: What are the recommended storage conditions to prevent degradation of the phosphate ester moiety?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at -80°C under argon to prevent hydrolysis.
  • In-Solution Stability : For aqueous formulations, use citrate buffer (pH 4.0) with 0.01% sodium azide to inhibit microbial growth and reduce phosphate group hydrolysis .

Advanced: How to design a robust crystallization protocol for X-ray structure determination of this compound?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with 96-well plates, testing solvents like 2-methyl-THF, ethyl acetate, and tert-butanol .
  • Additive Optimization : Introduce co-crystallants (e.g., Mg2+^{2+} ions) to stabilize the phosphate group .
  • Cryoprotection : Soak crystals in mother liquor containing 25% glycerol before flash-freezing in liquid nitrogen .

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